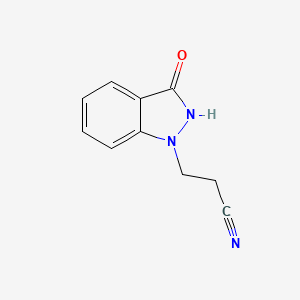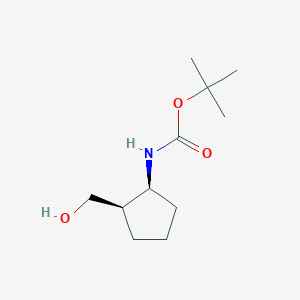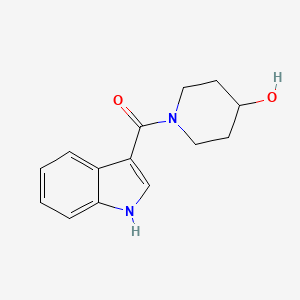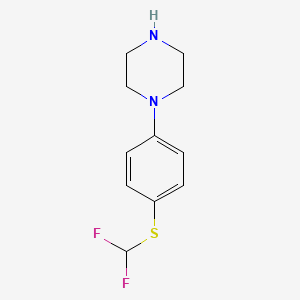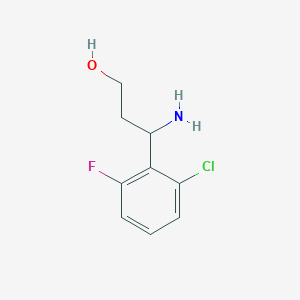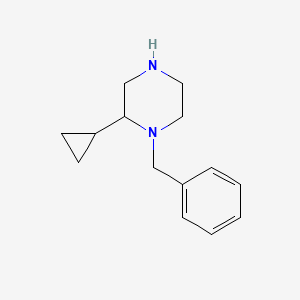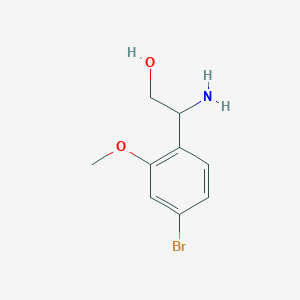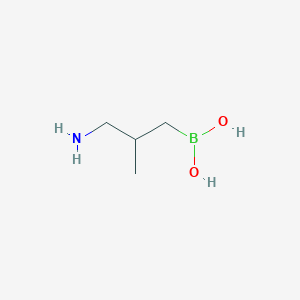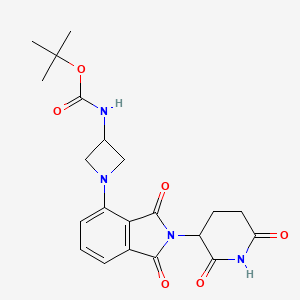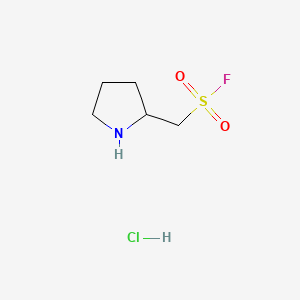
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is a complex organic compound that features a pyrrolidine ring, a methanesulfonyl group, and a fluoride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoride ion can enhance its binding affinity to certain enzymes, making it a useful tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes can be leveraged to develop new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and other advanced materials .
Mecanismo De Acción
The mechanism of action of (Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride involves its interaction with molecular targets such as enzymes. The fluoride ion can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, used in various pharmaceutical applications.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Fluoromethanesulfonyl chloride: Another similar compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
(Pyrrolidin-2-yl)methanesulfonylfluoridehydrochloride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
2803863-78-5 |
|---|---|
Fórmula molecular |
C5H11ClFNO2S |
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
pyrrolidin-2-ylmethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
Clave InChI |
LDYVASIIMCGZSM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CS(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


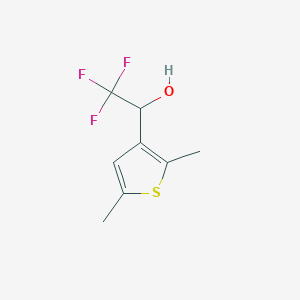
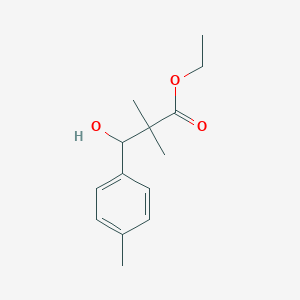
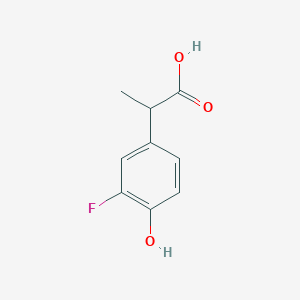
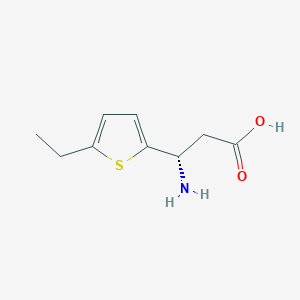
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
